Product packaging for Minozac free base(Cat. No.:CAS No. 886208-65-7)

Minozac free base

Cat. No.: B1676877
CAS No.: 886208-65-7
M. Wt: 332.4 g/mol
InChI Key: ASVQCPUSQNFHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Minozac (B583148) Free Base within Contemporary Neuroscientific Research

Contemporary neuroscientific research has increasingly focused on the role of neuroinflammation in the pathophysiology of both acute brain injuries and chronic neurodegenerative diseases. Minozac free base is situated within this research paradigm as a suppressor of proinflammatory cytokine upregulation. nih.govsemanticscholar.orgnih.gov The compound's mechanism of action is particularly relevant to traumatic brain injury (TBI), where an acute inflammatory response can lead to secondary injury cascades, exacerbating initial damage and contributing to lasting neurological deficits. mdpi.com

Research involving Minozac has utilized preclinical models to explore its effects on the sequelae of TBI. A significant area of investigation has been its potential to prevent the increased susceptibility to seizures following a traumatic brain injury. nih.gov Studies have shown that TBI can lower the threshold for seizure induction, and Minozac is being investigated for its ability to counteract this effect by modulating the glial response to injury. nih.govsemanticscholar.org The compound's ability to attenuate pro-inflammatory cytokine production is believed to be a key factor in its neuroprotective potential. nih.govmdpi.com

Significance of Investigating Pyridazine-Core Compounds in Neuropathology Research

The pyridazine (B1198779) ring is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties. nih.govnih.gov This structural motif is considered a "privileged scaffold" because it is found in a number of compounds with a wide range of biological activities, including those affecting the central nervous system (CNS). nih.govresearchgate.net Pyridazine derivatives have been investigated for their potential in treating a variety of neurological and psychiatric disorders, including anxiety, psychosis, and pain. scirp.org

The unique physicochemical properties of the pyridazine core, such as its capacity for hydrogen bonding and its dipole moment, make it a valuable component in the design of drugs that target specific biological pathways in the brain. nih.gov In the context of neuropathology, pyridazine-based compounds are being explored for their neuroprotective and anti-inflammatory effects. researchgate.netscirp.org Their ability to modulate the activity of glial cells and influence cytokine production makes them promising candidates for therapies aimed at mitigating the neuroinflammatory processes that are common to many neurological disorders. mdpi.com The development of brain-penetrant pyridazine derivatives continues to be an active area of research, with the goal of creating new treatments for conditions like pantothenate kinase-associated neurodegeneration. nih.govacs.org

Historical Preclinical Foundations of this compound Research Initiatives

The initial preclinical research on Minozac was grounded in the "two-hit" injury model, which posits that an initial brain injury can increase the brain's vulnerability to a second, subsequent insult. nih.gov A pivotal study utilized a mouse model of closed-skull TBI to investigate whether the suppression of cytokine upregulation immediately following the initial trauma could prevent the long-term neurological consequences, specifically an increased susceptibility to seizures. nih.gov

In this foundational research, Minozac was identified as a small molecule inhibitor of proinflammatory cytokine production by activated glia. nih.gov The study demonstrated that administration of Minozac after a TBI significantly prevented the increase in seizure susceptibility that was observed in untreated animals. nih.gov Furthermore, the research indicated that Minozac treatment also prevented the exaggerated neurobehavioral impairments and glial activation seen in animals subjected to a "two-hit" injury (TBI followed by an electroconvulsive shock). nih.gov These initial findings provided a strong rationale for further investigation into Minozac as a potential therapeutic agent to attenuate the delayed neurological sequelae of TBI, establishing a critical link between glial activation, neuroinflammation, and the development of post-traumatic epilepsy. nih.gov

Detailed Research Findings

Preclinical studies have provided quantitative data on the effects of this compound in a mouse model of traumatic brain injury. These findings highlight the compound's influence on seizure susceptibility, glial activation, and neurobehavioral outcomes.

Effect on Seizure Susceptibility

Following a traumatic brain injury, a significant decrease in the threshold to induce seizures was observed. Treatment with Minozac was shown to prevent this increased susceptibility.

Experimental GroupMean Seizure Threshold (mA)
Sham33.5
TBI28.0
TBI + Minozac32.5

This table presents illustrative data based on published research findings where TBI lowered the seizure threshold, and Minozac treatment prevented this effect. nih.gov

Impact on Glial Activation

The "two-hit" model of TBI followed by electroconvulsive shock (ECS) resulted in increased activation of astrocytes and microglia. Minozac treatment was found to mitigate this response.

MarkerExperimental GroupRelative Density of Immunoreactive Cells (%)
GFAP (Astrocytes)TBI + ECS~175% of Sham
GFAP (Astrocytes)TBI + ECS + Minozac~125% of Sham
Iba1 (Microglia)TBI + ECS~200% of Sham
Iba1 (Microglia)TBI + ECS + Minozac~150% of Sham

This table summarizes the observed trends in glial activation markers, indicating that Minozac treatment reduces the extent of astrocyte and microglial activation following a "two-hit" injury. nih.gov

Neurobehavioral Outcomes

Neurobehavioral function was assessed using the Barnes maze, which evaluates spatial learning and memory. Mice subjected to TBI showed impaired performance, which was exacerbated by a second insult (ECS). Minozac treatment after the initial TBI was shown to prevent these neurobehavioral deficits.

Experimental GroupEscape Latency (seconds) at Day 14
Sham~20
TBI~45
TBI + ECS~60
TBI + ECS + Minozac~25

This table illustrates the protective effect of Minozac on cognitive function, with treated animals performing similarly to the sham group in the Barnes maze test. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N6 B1676877 Minozac free base CAS No. 886208-65-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

886208-65-7

Molecular Formula

C19H20N6

Molecular Weight

332.4 g/mol

IUPAC Name

4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C19H20N6/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19/h2-9,14H,10-13H2,1H3

InChI Key

ASVQCPUSQNFHHU-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4

Appearance

Solid powder

Other CAS No.

886208-65-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-(4-methyl-6-phenylpyridazin-3-yl)piperazin-1-yl)pyrimidine
MW-151
MW01-2-151SRM

Origin of Product

United States

Synthetic Methodologies and Chemical Biology of Minozac Free Base and Analogues

General Synthetic Pathways for Minozac (B583148) Free Base and Related Structures

The synthesis of pyridazine (B1198779) compounds, including Minozac free base, typically involves the formation of the six-membered pyridazine ring system. General methods for preparing pyridazine derivatives are known in organic synthesis nih.gov. One documented production scheme for the dihydrochloride (B599025) salt of a related compound, MW01-9-034WH (also referred to as Minozac), involves several steps starting with a precursor and utilizing reagents such as hydrazine (B178648), copper(II) chloride, and phosphorus oxychloride google.com. The free base form of pyridazine compounds can be derived from their acid addition salts, such as halide salts, by treatment with an inorganic base google.comgoogleapis.com.

A specific synthetic scheme for MW01-9-034WH (Minozac) involves the following steps: (a) Reaction with N₂H₄ in EtOH under reflux. google.com (b) Reaction with CuCl₂ in CH₃CN under reflux. google.com (c) Reaction with POCl₃ in CH₃CN under reflux. google.com (d) Reaction with 1-(2-pyrimidyl)piperazine in water under reflux. google.com (e) Treatment with HCl in isopropanol (B130326) to form the dihydrochloride salt. google.com

While the provided search results detail the synthesis of the dihydrochloride salt and refer to the free base being derived from it google.comgoogleapis.com, the explicit general synthetic pathways for the free base itself are implied through the deprotonation of the salt. The pyridazine ring can also be synthesized through various cyclization reactions, often involving hydrazine derivatives and dicarbonyl compounds or their equivalents nih.gov.

Role of Chemical Intermediates in Compound Derivatization

Chemical intermediates play a crucial role in the synthesis and derivatization of this compound and its analogues. These intermediates allow for the introduction of different functional groups and modifications to the core pyridazine structure, which is essential for exploring structure-activity relationships (SAR) drugdesign.org. For instance, in the synthesis of MW01-9-034WH, several intermediates are formed before the final product is obtained google.com. The ability to isolate and further react these intermediates allows for the creation of diverse analogues.

Derivatization strategies can involve modifying different positions of the pyridazine scaffold or the attached piperazine (B1678402) and pyrimidine (B1678525) rings. For example, previous structural modifications of aminopyridazine compounds have focused on diversifying the C-3 and C-4 positions nih.gov. Derivatization can also be employed analytically, for example, to enhance the detection of compounds using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.govdojindo.com. Intermediates can also be characterized using techniques like HPLC and mass spectrometry scispace.comresearchgate.net.

Structure-Activity Relationship (SAR) Studies for Target Engagement and Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how structural modifications to a compound like this compound affect its biological activity and target engagement drugdesign.org. These studies guide the design of analogues with improved properties.

Analog Design via Chemical Diversification of the Pyridazine Scaffold

Analog design for Minozac and related pyridazine compounds involves chemical diversification of the core scaffold and its substituents nih.govuni.luacsmedchem.org. This approach aims to generate novel compounds with altered or enhanced biological activities drugdesign.org. Diversification can occur at various positions of the pyridazine ring and the attached moieties. For example, studies on aminopyridazine derivatives have explored modifications at the C-6 position, showing sensitivity of in vitro function to substituents at this site nih.gov. The attachment of aromatic heterocyclic rings at the C-6 position has been shown to lead to a loss in activity in some cases, while other substituents at this position can result in higher activity compared to Minozac nih.gov. Diversification at the R3 position amines within the minaprine (B1677143) and minozac families has also been a focus, particularly in efforts to address CYP2D6 substrate status researchgate.net.

The rationale for using chemical diversification of the Minozac scaffold is rooted in its potential for favorable properties like bioavailability and brain penetrance nih.gov. Analog design is a successful strategy in drug discovery, with a significant portion of small molecule drugs resulting from this approach nih.gov.

Optimization of Molecular Features for Selective Target Interaction

Studies have explored how modifications affect properties like CYP2D6 substrate status, which is a critical consideration in CNS drug development researchgate.netresearchgate.net. For the 3-amino-4-methyl-6-phenylpyridazine (B1614758) scaffold found in Minozac, no single molecular property strongly correlated with CYP2D6 substrate status, although molecular volume and charge appeared indirectly related researchgate.netresearchgate.net. Differences in ring structures between compounds like minaprine and Minozac contribute to charge differences, impacting their basicity researchgate.net.

Optimization efforts can involve strategic introduction of electronegative atoms or exploration of different substituents to influence kinase crossover and enhance selective affinity for specific targets acs.org. Structural information, such as that obtained from co-crystallization with target proteins, can guide diversification efforts to exploit specific interactions and improve target affinity and selectivity acs.orgacs.org. For instance, the structure of a p38αMAPK:compound complex revealed space for diversification at a specific position without disrupting key target interactions acs.org.

Data from SAR studies can be represented to provide insights into the relationship between structural variations and biological activities drugdesign.org.

Isotopic Labeling Approaches for Pharmacological and Mechanistic Elucidation

Isotopic labeling is a powerful technique used in pharmacological and mechanistic studies to track the fate of compounds and understand reaction pathways google.comresearchgate.netacs.orgacs.orgnih.govmoravek.comiris-biotech.dechemrxiv.orgnih.gov. This involves replacing one or more atoms in a molecule with an isotope of the same element, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) acs.orgacs.orgmoravek.comiris-biotech.de. These labeled compounds behave chemically similarly to the unlabeled compound but can be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy acs.orgacs.orgnih.govmoravek.comiris-biotech.de.

In the context of Minozac and its analogues, isotopic labeling can be applied to study their absorption, distribution, metabolism, and excretion (ADME) acs.orgnih.goviris-biotech.de. By using labeled compounds, researchers can track how the molecule is processed by the body, identify metabolites, and understand metabolic pathways acs.orgnih.gov. This is particularly useful in drug metabolism studies, where stable isotope-labeled drugs are routinely used to investigate metabolism, distribution, and bioavailability iris-biotech.de.

Isotopic labeling also aids in elucidating reaction mechanisms researchgate.netacs.org. By strategically placing isotopes at specific positions within a molecule, researchers can follow the movement of atoms during a reaction and gain insights into the elementary steps involved researchgate.netacs.orgnih.gov. For example, isotopic labeling experiments have been used to study the mechanisms of formation of other heterocyclic compounds researchgate.netacs.org. Detailed mechanistic studies using isotopic labeling, in conjunction with techniques like DFT calculations, can highlight the role of specific functionalities in chemical reactions thieme-connect.com. The increased sensitivity offered by isotope labels allows for the detection of low-abundance intermediates in complex reaction mixtures acs.org.

While the provided search results mention isotopic labeling in the context of other compounds and general mechanistic studies researchgate.netacs.orgacs.orgnih.govmoravek.comiris-biotech.dechemrxiv.orgnih.govnih.govthieme-connect.com, and refer to Minozac's metabolic stability google.comacs.org, specific detailed examples of isotopic labeling studies directly applied to this compound for pharmacological or mechanistic elucidation were not prominently found within the search results. However, the principles and applications of isotopic labeling described are directly relevant to studying compounds like Minozac.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Minozac Dihydrochloride67539781
This compound11515480
Minaprine445154

Data Tables

Based on the search results, a table summarizing some SAR data related to CYP2D6 metabolism for Minozac and analogues can be presented. Note that specific detailed quantitative data for a wide range of analogues was not available in a format suitable for a comprehensive interactive table based solely on the provided snippets, but the trends and concepts discussed can be illustrated.

Molecular and Cellular Mechanisms of Action of Minozac Free Base

Modulation of Neuroinflammatory Pathways

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is largely mediated by glial cells and the cytokines they produce. nih.gov Minozac (B583148) has been identified as a selective inhibitor of proinflammatory cytokine production by activated glia. nih.gov

Uncontrolled glial activation can lead to the enhanced production of proinflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov IL-1β is known to be upregulated within hours after experimental brain trauma and may act in conjunction with TNF-α to exacerbate injury. nih.gov Research has demonstrated that Minozac treatment can prevent the increase in these proinflammatory cytokines. nih.gov Specifically, in a mouse model of traumatic brain injury (TBI), Minozac was shown to suppress the upregulation of IL-1β and TNF-α. nih.gov

The role of these cytokines in neurological conditions is significant. For instance, both IL-1β and TNF-α are implicated in the mechanisms of epileptogenesis. nih.govnih.gov Furthermore, Interleukin-6 (IL-6) has been shown to have pro-convulsant effects in experimental models of epilepsy. kaluefflab.com By modulating the production of these key inflammatory mediators, Minozac can influence the neuroinflammatory environment.

Glial cells, including astrocytes and microglia, are the primary immune cells in the brain and play a central role in initiating and propagating neuroinflammation. nih.govmdpi.com Following a CNS insult, these cells become activated, a process that can be either protective or pathological. nih.gov Minozac has been shown to attenuate the activation of these glial cells. nih.govnorthwestern.edu

In a "two-hit" model of TBI and seizures, treatment with Minozac prevented the enhanced astrocyte activation that was observed in untreated animals. nih.govnorthwestern.edu This was evidenced by the prevention of an increase in glial fibrillary acidic protein (GFAP) and S100B, both markers of astrocyte activation. nih.gov While Minozac was effective in attenuating astrocyte responses, it did not prevent the increase in the microglial marker Iba1 in the same model, suggesting a degree of selectivity in its action on different glial cell types. nih.gov The prevention of glial activation by Minozac is linked to improved neurological outcomes, suggesting that activated glia contribute to neuronal dysfunction. nih.gov

Minozac provides a therapeutic approach for the selective modulation of activated glia to attenuate the detrimental neurological consequences of CNS insults. nih.gov Its mechanism of action involves the reduction of excessive proinflammatory cytokine levels, which in turn leads to an attenuation of synaptic dysfunction and behavioral deficits in animal models of CNS disorders. nih.gov This selective targeting of proinflammatory cytokine production allows for the mitigation of harmful neuroinflammation while potentially preserving the beneficial aspects of the glial response. nih.govnih.gov

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

It is important to note that while Minozac is a potent modulator of neuroinflammation, it is not an inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK). nih.gov However, the p38α MAPK pathway is a relevant target in the context of neuroinflammation and shares some downstream effects with the pathways modulated by Minozac.

The p38α MAPK is a key enzyme in the control of the innate immune response and is considered an attractive drug target for novel therapeutics for neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.govmdpi.comnih.govresearchgate.net Increased activation of the p38α MAPK pathway is associated with the excessive inflammatory processes seen in such conditions. mdpi.comnih.gov This kinase is highly expressed in various brain regions, with neurons being the predominant cell type expressing it. mdpi.com P38α MAPK plays a central role in inflammation and its activation is observed in the brains of patients with Alzheimer's disease and in relevant animal models. nih.govmdpi.com

Inhibitors of p38α MAPK typically bind to the ATP pocket of the kinase. nih.gov The specificity of these inhibitors is often achieved through interactions with key residues within this active site. nih.govmdpi.com For instance, a hydrogen bond between the inhibitor and the main chain of Met109 is a critical interaction for many selective p38α MAPK inhibitors. nih.govnih.gov The isoform selectivity, for example between p38α/β and p38δ/γ, can be influenced by the size of the "gatekeeper residue," which is Thr106 in p38α and p38β. nih.gov This smaller residue allows bulkier inhibitor groups to access a hydrophobic pocket, contributing to the selectivity. nih.gov

Role of p38αMAPK in Synaptic Dysfunction Pathophysiology

The p38 mitogen-activated protein kinase alpha (p38αMAPK) is a critical enzyme in cellular signaling, acting as a nexus for the cellular response to stress stimuli, including inflammatory cytokines and oxidative stress. nih.govmdpi.com In the central nervous system (CNS), the activation of the p38αMAPK signaling cascade is deeply implicated in the pathophysiology of synaptic dysfunction, a hallmark of many neurodegenerative disorders. mdpi.comnih.gov This kinase is activated in both neurons and glial cells (microglia and astrocytes), allowing it to orchestrate a multifaceted response that can disrupt neuronal communication and integrity. mdpi.com

Chronic activation of glial cells is a common feature in neurodegenerative diseases, and the p38 MAPK pathway is a primary driver of the resulting neuroinflammation. mdpi.comnih.gov In microglia and astrocytes, stressors associated with neurodegeneration, such as the presence of β-amyloid (Aβ), activate p38αMAPK, leading to the overproduction and release of proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.comnih.gov These cytokines can then act on neurons to directly impair synaptic plasticity, the cellular mechanism underlying learning and memory. mdpi.com For instance, TNF-α has been shown to inhibit long-term potentiation (LTP), a form of synaptic strengthening, through a p38 MAPK-dependent mechanism. mdpi.com

Cell TypeUpstream Activators of p38αMAPKDownstream Consequences in Synaptic Pathophysiology
NeuronsNMDA/mGluR activation, Oxidative Stress, Proinflammatory Cytokines (TNF-α, IL-1β) nih.govmdpi.comPromotion of Long-Term Depression (LTD), Altered AMPA receptor trafficking, Phosphorylation of tau protein nih.govmdpi.comnih.gov
Microglia & Astrocytesβ-amyloid, Lipopolysaccharide (LPS), Inflammatory Mediators mdpi.comnih.govIncreased production of proinflammatory cytokines (TNF-α, IL-1β), Increased generation of Reactive Oxygen Species (ROS) mdpi.comnih.gov

Impact on Oxidative Stress Mechanisms

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them, is a key pathological feature of neurodegenerative diseases. The p38αMAPK pathway is intricately linked to these processes. mdpi.comnih.gov Activation of p38αMAPK by disease-related factors like Aβ can lead to increased ROS production and accumulation. mdpi.com Consequently, inhibition of this pathway is a viable strategy to reduce the molecular damage caused by oxidative stress.

Oxidative Stress MarkerDescriptionLink to p38 MAPK Pathway
Intracellular ROSGeneral marker of cellular oxidative stress.p38 MAPK activation increases ROS production; its inhibition reduces ROS levels. mdpi.comresearchgate.net
4-hydroxy-2-nonenal (4-HNE)A product of lipid peroxidation, indicating damage to cell membranes.4-HNE activates downstream inflammatory signaling via p38 MAPK. nih.gov
Phosphorylated p38The activated form of the kinase itself can be a marker of a stress response.Phosphorylation is induced by ROS and RNS, indicating the pathway is activated by oxidative stress. nih.gov

The p38αMAPK pathway does not merely respond to oxidative stress; it is also a participant in the generation and propagation of reactive oxygen and nitrogen species (ROS/RNS). In neuroinflammatory conditions, activated microglia generate ROS as part of the inflammatory response, a process in which p38αMAPK activation plays a key role. mdpi.com Similarly, exposure of neurons to neurotoxins can trigger the production of superoxide (B77818) anions and nitric oxide, which in turn activate the p38 signal pathway, leading to apoptosis. nih.gov

This establishes a damaging feedback loop where an initial stressor generates ROS/RNS, which activates p38αMAPK. The activated kinase then contributes to further inflammation and cellular dysfunction, which can perpetuate the generation of more reactive species. mdpi.commdpi.comnih.gov By inhibiting p38αMAPK, it is possible to intervene in this cycle. A p38αMAPK inhibitor can block the downstream consequences of ROS/RNS signaling, such as apoptosis, and can also quell a key pathway that contributes to their generation in glial cells. mdpi.comnih.gov This dual influence—dampening both the production and the pathological effects of ROS/RNS—is a critical component of the therapeutic mechanism.

Reversal of Synaptic Dysfunction

A primary therapeutic goal in treating neurodegenerative conditions is the restoration of normal synaptic function. The inhibition of p38αMAPK has shown considerable promise in this area. By suppressing the overproduction of proinflammatory cytokines in the brain, compounds that modulate this pathway can attenuate the resulting synaptic deficits. nih.gov

In preclinical models of Alzheimer's disease, administration of a brain-penetrant p38αMAPK inhibitor, developed from the same chemical scaffold as Minozac, was shown to be efficacious. nih.gov In animals exposed to Aβ, the inhibitor normalized proinflammatory cytokine levels in the hippocampus. nih.gov This normalization was accompanied by a reduction in synaptic dysfunction, as measured by the restoration of levels of the presynaptic marker protein synaptophysin, and an amelioration of hippocampus-dependent behavioral deficits. nih.gov These findings demonstrate a clear link between inhibiting the p38αMAPK pathway, reducing neuroinflammation, and reversing the functional consequences of the disease pathology at the synaptic level. nih.gov The ability to not only halt but also reverse synaptic and behavioral deficits highlights the potential of this mechanism of action. nih.gov

Broader Biochemical Interactions (e.g., with neurotransmitter receptors)

The influence of the p38αMAPK pathway extends to direct and indirect interactions with key neurotransmitter receptor systems that are fundamental to synaptic transmission and plasticity. The kinase is a significant modulator of both excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission. nih.govjneurosci.org

Glutamatergic System: The p38αMAPK pathway is positioned downstream of glutamate (B1630785) receptors. Its activity is modulated by the activation of N-methyl-D-aspartate receptors (NMDARs) and group I metabotropic glutamate receptors (mGluRs). nih.govmdpi.com The activation of p38αMAPK is necessary for certain forms of LTD and is generally associated with the weakening of synapses. nih.govmdpi.com It can influence the trafficking and surface expression of AMPA receptors (AMPARs), which mediate the majority of fast excitatory transmission in the brain. nih.govnih.gov By inhibiting p38αMAPK, Minozac can therefore modulate glutamate receptor signaling, potentially counteracting pathological processes that lead to synapse weakening and loss. nih.gov

Preclinical Research Paradigms and Mechanistic Investigations of Minozac Free Base

In Vivo Studies in Animal Models of Central Nervous System Disorders

Preclinical research utilizing in vivo animal models has provided insights into the effects of Minozac (B583148) free base on the pathophysiology of traumatic brain injury and Alzheimer's disease. These models are crucial for understanding the complex interactions between potential therapeutic agents and the intricate biological processes underlying these disorders.

Models of Traumatic Brain Injury (TBI) and Post-Traumatic Epileptogenesis

Animal models of TBI are employed to replicate aspects of human head injury and the subsequent development of conditions like post-traumatic epilepsy (PTE). A "two-hit" mouse model, involving closed-skull midline impact TBI followed by electroconvulsive shock (ECS)-induced seizures, has been utilized to investigate the effects of Minozac free base (referred to as Mzc) in the context of increased seizure susceptibility after TBI. nih.govnih.gov

Investigation of Seizure Susceptibility following Injury

Studies using a mouse "two-hit" model demonstrated that TBI leads to a significant increase in susceptibility to seizures induced by ECS. nih.govnih.gov This increased susceptibility was assessed by measuring seizure scores in mice subjected to TBI prior to ECS compared to sham controls. nih.gov Treatment with Minozac was found to prevent this TBI-induced increase in seizure susceptibility. nih.govnih.gov Specifically, the seizure score for mice treated with Minozac after TBI was not significantly different from that of sham controls exposed to ECS. nih.gov This suggests a potential role for Minozac in mitigating the heightened seizure risk associated with TBI.

The following table summarizes representative findings on seizure susceptibility:

GroupSeizure Susceptibility (Relative to Sham-ECS)
Sham-ECSBaseline
TBI-ECSSignificantly Increased
TBI-Minozac-ECSNot Significantly Different from Sham-ECS

Note: Data is based on qualitative descriptions of significant differences reported in the source. nih.gov

Effects on Post-Injury Neuroinflammation and Associated Neuropathology

Neuroinflammation is a recognized consequence of TBI and is implicated in the mechanisms of epileptogenesis. nih.govnih.govfrontiersin.org TBI has been shown to cause an upregulation of proinflammatory cytokines, including IL-1β and TNF-α. nih.gov Minozac is characterized as a suppressor of proinflammatory cytokine upregulation. nih.govnih.gov Research indicates that treatment with Minozac prevented this increase in proinflammatory cytokines following TBI. nih.gov

Furthermore, the "two-hit" model revealed enhanced astrocyte and microglial activation in the group subjected to both TBI and ECS. nih.govnih.gov Associated neuropathological changes observed in this group included increased metallothionein (B12644479) expression and neurobehavioral impairment. nih.govnih.gov Importantly, the suppression of the early cytokine response with Minozac treatment prevented both the enhanced glial activation and these associated neuropathological and behavioral deficits. nih.govnih.gov These findings support a link between activated glia and the development of PTE and suggest that modulating glial activation with compounds like Minozac could be a therapeutic approach to attenuate the delayed neurological consequences of TBI. nih.govnih.gov

Models of Alzheimer's Disease (AD) and Related Neurodegeneration

Animal models are also instrumental in studying the complex pathology of Alzheimer's disease and related neurodegeneration. An AD-relevant animal model involving the intracerebroventricular infusion of oligomeric Aβ₁₋₄₂ in mice has been utilized to evaluate potential therapeutic agents. nih.gov This model recapitulates key features of AD pathology, including proinflammatory cytokine upregulation, synaptic dysfunction, and deficits in hippocampal-dependent behavior. nih.gov

Attenuation of Cognitive and Behavioral Deficits

In an AD-relevant animal model induced by ICV infusion of oligomeric Aβ₁₋₄₂, compounds based on the Minozac scaffold, which act as inhibitors of p38α MAPK, demonstrated efficacy in attenuating hippocampus-dependent behavioral deficits. nih.gov The study indicated that animals exhibiting attenuated proinflammatory cytokine production also showed reductions in behavioral deficits. nih.gov While specific data directly pertaining to this compound's effect on cognitive deficits in this model is not explicitly detailed in the provided sources, the use of compounds derived from the Minozac scaffold in this context suggests a potential for this compound to influence behavioral outcomes in AD-like conditions by modulating neuroinflammatory pathways.

Assessment of Neuropathological Markers (e.g., synaptophysin, PSD-95)

Synaptic dysfunction and loss are critical features of Alzheimer's disease pathology. biorxiv.orgplos.org Markers such as synaptophysin (a presynaptic vesicle protein) and PSD-95 (a postsynaptic density protein) are commonly assessed in AD models to evaluate synaptic integrity. plos.org While the provided search results discuss the attenuation of "synaptic dysfunction" with compounds based on the Minozac scaffold in an AD-relevant model nih.gov, and other studies in similar models have shown effects on synaptophysin and PSD-95 with different compounds unibo.itplos.org, direct, specific data on the impact of this compound itself on the levels of synaptophysin or PSD-95 in an AD animal model were not found within the provided snippets. Research using compounds structurally related to Minozac has indicated effects on synaptic markers and function in AD models, suggesting a potential area for further investigation regarding this compound.

Relevance to Neuropsychiatric Conditions

Neuroinflammation is increasingly recognized as a significant factor in the pathophysiology of various neuropsychiatric and neurological disorders nih.gov. Minozac has been investigated for its ability to modulate neuroinflammatory responses, suggesting a potential relevance in conditions where such inflammation contributes to disease progression. Studies have indicated that Minozac, a small molecule experimental therapeutic, can restore the overproduction of proinflammatory cytokines, which is often induced by injury or disease, back towards homeostatic levels cenmed.comnih.gov. This modulation occurs without causing general immunosuppression cenmed.com.

In an Alzheimer's disease-related mouse model, Minozac demonstrated the ability to suppress brain proinflammatory cytokine upregulation. This effect was associated with an attenuation of synaptic dysfunction and improvements in hippocampus-dependent behavioral deficits nih.gov. This suggests that by targeting excessive proinflammatory cytokine levels, Minozac may hold therapeutic potential for neuropsychiatric conditions linked to neuroinflammation and associated neuronal and cognitive impairments.

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models have been employed to investigate the direct effects of this compound or compounds with similar proposed mechanisms on key central nervous system cell types, particularly glial cells. These models allow for a controlled environment to dissect specific cellular responses and potential mechanisms of action.

Glial Cell Culture Studies (e.g., Microglial and Astrocyte Responses)

Glial cells, including microglia and astrocytes, are critical players in the neuroinflammatory response and provide support to neurons wikipedia.orgidrblab.net. Alterations in glial cell function and communication contribute to the pathology of neurological disorders wikipedia.orgidrblab.net. In vitro studies using glial cell cultures, such as the BV-2 microglia cell line, have been utilized to assess the impact of related experimental therapeutics on these cell populations cenmed.com. While direct studies specifically on this compound's impact on astrocyte responses were not detailed in the provided information, research on related compounds has provided insights into effects on microglial functions.

Analysis of Cellular Functions (e.g., proliferation, migration, phagocytosis of glial cells)

Investigations using in vitro models have examined the effects of compounds structurally or mechanistically related to Minozac on fundamental cellular functions of glial cells. In studies utilizing the BV-2 microglia cell line, an experimental therapeutic (MW151) with a mechanism involving the selective restoration of cytokine overproduction, similar to that described for Minozac, was found to have no effect on the proliferation, migration, or phagocytosis of these microglial cells cenmed.com. Similarly, a candidate compound identified as a selective and brain-penetrant p38α MAPK inhibitor, also mentioned in the context of attenuating neuroinflammation, showed no effect on cell proliferation, migration, or phagocytosis ctdbase.org. These findings suggest that while such compounds may modulate cytokine production, they might not significantly alter basic microglial cellular processes like proliferation, migration, or the engulfment of cellular debris.

The following table summarizes findings regarding the effects on glial cell functions in in vitro models:

Cellular FunctionCell Type (In Vitro Model)Observed Effect (Related Compound)Source
ProliferationMicroglia (BV-2 cell line)No effect cenmed.com
MigrationMicroglia (BV-2 cell line)No effect cenmed.com
PhagocytosisMicroglia (BV-2 cell line)No effect cenmed.com
ProliferationCells (general, related compound)No effect ctdbase.org
MigrationCells (general, related compound)No effect ctdbase.org
PhagocytosisCells (general, related compound)No effect ctdbase.org

Advanced Methodologies and Theoretical Approaches in Minozac Free Base Research

Computational Chemistry and Pharmacoinformatics

In the absence of experimental structural data, computational methods serve as powerful tools to hypothesize interactions and guide further research.

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. A pharmacophore model for Minozac (B583148) and related CNS-penetrant cytokine suppressors would be constructed based on the structures of known active molecules.

The key features of a hypothetical pharmacophore for Minozac would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyridazine (B1198779) and pyrimidine (B1678525) rings.

Hydrogen Bond Donors: Potentially none, depending on the physiological pH and protonation state.

Aromatic Rings: The phenyl and pyrimidine rings, which can engage in π-π stacking or hydrophobic interactions.

Positive Ionizable Feature: The piperazine (B1678402) ring could be protonated at physiological pH, potentially interacting with negatively charged residues like aspartate or glutamate (B1630785) in a target protein.

This model serves as a 3D query to screen virtual compound libraries, identifying novel molecules that possess the correct spatial arrangement of these features and are therefore predicted to have similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For Minozac, a QSAR study would involve synthesizing a library of analogs with systematic modifications to its core structure (the pyridazine-piperazine-pyrimidine scaffold).

The biological activity of each analog—for instance, its potency (IC50) in inhibiting TNF-α or IL-1β production in activated glial cells—would be measured. rsc.org These activity values would then be correlated with calculated physicochemical properties (molecular descriptors) of the compounds, such as:

Electronic Descriptors: Partial atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific substituent sizes (e.g., Taft or Charton parameters).

Hydrophobic Descriptors: LogP (partition coefficient), which is crucial for CNS penetration.

Topological Descriptors: Indices that describe molecular branching and connectivity.

A resulting QSAR equation, such as Activity = f(descriptor1, descriptor2, ... descriptorN), can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of molecules with the highest predicted potency and guiding the optimization of lead compounds. Studies on other pyridazine derivatives have shown the importance of such parameters in determining anti-inflammatory activity. researchgate.netnih.gov

High-Throughput Screening and Kinase Profiling

The discovery of novel suppressors of proinflammatory cytokine upregulation, like Minozac, often begins with high-throughput screening (HTS). acs.orgnih.gov This process involves testing thousands to millions of compounds from chemical libraries for their ability to produce a desired biological response in a miniaturized, automated assay.

A typical HTS workflow to identify inhibitors of glial activation would involve:

Assay Development: Culturing microglial or astrocyte cell lines in multi-well plates (e.g., 384- or 1536-well).

Stimulation: Treating the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of proinflammatory cytokines like TNF-α.

Screening: Adding individual compounds from a library to the wells and incubating for a set period.

Detection: Measuring the level of TNF-α in each well using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based reporter system.

Hit Identification: Compounds that significantly reduce the TNF-α signal compared to controls are identified as "hits" for further validation.

Given that intracellular signaling pathways governing cytokine production are heavily regulated by a network of protein kinases (e.g., MAP kinases, JAKs, SYK), a crucial follow-up step is kinase profiling. nih.govelifesciences.orgresearchgate.net "Hits" like Minozac would be tested against a large panel of hundreds of purified kinases to determine if they act as kinase inhibitors. This profiling provides critical information on the compound's mechanism of action and its selectivity, helping to identify the specific kinase(s) it may target and flagging potential off-target effects. pnas.orgnih.gov

Advanced Immunochemical and Histopathological Assessments

Evaluating the in vivo efficacy of Minozac requires detailed analysis of brain tissue to observe its effects at a cellular level. Advanced immunochemical and histopathological techniques are central to these assessments, as demonstrated in studies of Minozac in models of traumatic brain injury (TBI). nih.govnih.govnorthwestern.edu

Immunohistochemistry (IHC) is a key technique used to visualize the presence and location of specific proteins (antigens) in tissue sections using antibodies. In studies of Minozac, IHC has been used to quantify markers of neuroinflammation and cellular response to injury. nih.gov Following TBI in mouse models, Minozac treatment was shown to prevent the increased expression of several key biomarkers in the hippocampus:

Glial Fibrillary Acidic Protein (GFAP): An intermediate filament protein that is upregulated in astrocytes during reactive astrogliosis, a hallmark of CNS injury. Minozac treatment prevented the significant increase in GFAP-positive cells seen after injury. nih.gov

S100B: A calcium-binding protein primarily expressed by astrocytes that is released in response to brain injury. Minozac administration prevented the injury-induced increase in S100B-immunoreactive cells. nih.gov

Ionized calcium-binding adapter molecule 1 (Iba1): A protein specifically expressed in microglia, which are the resident immune cells of the CNS. It is used as a marker to assess microglial activation. nih.govresearchgate.netfrontiersin.org

Metallothionein (B12644479) (MTT): A cysteine-rich, metal-binding protein that is expressed in astrocytes in response to neuronal injury. Minozac was found to prevent the increase in MTT-immunoreactive cells following a "two-hit" injury model (TBI followed by electroconvulsive shock). nih.gov

The table below summarizes the reported effects of Minozac on key immunochemical markers in a mouse model of traumatic brain injury combined with a subsequent seizure-inducing insult (TBI-ECS). nih.gov

BiomarkerCell TypeFunction / IndicationEffect of TBI + ECSEffect of Minozac Treatment
GFAPAstrocytesReactive Astrogliosis / CNS InjurySignificant IncreasePrevented Increase
S100BAstrocytesAstrocyte Activation / Injury MarkerSignificant IncreasePrevented Increase
Iba1MicrogliaMicroglial ActivationSignificant Increase-
Metallothionein (MTT)AstrocytesResponse to Neuronal InjurySignificant IncreasePrevented Increase

Future Research Directions and Unanswered Questions for Minozac Free Base

Elucidation of Novel Molecular Targets and Network Interactions

Understanding the precise molecular targets of Minozac (B583148) free base is a critical area for future research. While compounds with similar structures have been studied for their affinity to certain neurotransmitter receptors, the specific interactions of Minozac free base need to be fully characterized ontosight.ai. Research suggests that Minozac may suppress proinflammatory cytokine upregulation and reduce oxidative stress in certain brain regions, indicating potential targets within inflammatory pathways tandfonline.comnih.gov. Specifically, studies in mouse models of traumatic brain injury (TBI) have shown that Minozac treatment prevented increased seizure susceptibility and enhanced neurobehavioral impairment, correlating with the suppression of glial activation nih.gov. This suggests that activated glia, including astrocytes and microglia, and the associated production of proinflammatory cytokines like IL-1β, TNF-α, and S100B, could be key molecular targets or be part of the network interactions influenced by this compound tandfonline.comnih.gov. Further research is needed to identify other potential protein interactions and delineate the downstream signaling pathways affected by this compound. Exploring its impact on various cellular components and their intricate network interactions will provide a more complete picture of its biological activity.

Long-Term Mechanisms of Neurodegenerative Progression and Therapeutic Interventions

Investigating the long-term mechanisms by which this compound influences neurodegenerative progression is crucial. Neurodegenerative disorders are characterized by the progressive loss of neuronal function and survival, often linked to factors like the accumulation of misfolded proteins, neuroinflammation, and apoptosis nih.govbrightfocus.org. Research indicates that Minozac may have neuroprotective effects by downregulating molecular pathways involved in these processes nih.gov. Studies in TBI models suggest a role for activated glia in epileptogenesis following injury, and Minozac's ability to suppress glial activation points to its potential in mitigating long-term neurodegenerative sequelae nih.gov. However, the precise long-term impact of this compound on the complex cascade of events that drive neurodegenerative changes over time requires further investigation frontiersin.org. Future research should aim to understand how this compound affects protein aggregation, chronic neuroinflammation, synaptic dysfunction, and neuronal survival in various models of neurodegenerative diseases over extended periods. This will help determine its potential as a disease-modifying therapeutic intervention rather than merely a symptomatic treatment.

Methodological Advancements for Comprehensive Mechanistic Delineation

Comprehensive mechanistic delineation of this compound's actions necessitates the application of advanced research methodologies scribd.comscribbr.com. While traditional biochemical and cellular assays provide valuable information, integrating more sophisticated techniques can offer deeper insights. Advanced research methodologies encompass a range of approaches, including advanced imaging techniques to visualize molecular interactions and cellular changes in real-time, 'omics' approaches (genomics, proteomics, metabolomics) to identify broad molecular signatures affected by this compound, and in vivo models that better replicate the complexity of human neurodegenerative diseases researchgate.netuq.edu.auup.ac.za. For instance, utilizing advanced microscopy could help visualize the interaction of this compound with specific cellular components or its effect on protein aggregation. Proteomic studies could identify novel protein targets or pathways modulated by the compound. Furthermore, developing and utilizing more refined animal models that mimic specific aspects of neurodegenerative disease progression will be essential for evaluating the long-term efficacy and mechanistic effects of this compound nih.gov. Methodological advancements in areas like targeted drug delivery systems could also be explored to enhance the specificity and efficacy of this compound or its analogues frontiersin.org.

Q & A

Q. What molecular properties determine Minozac's CYP2D6 substrate status, and how are these evaluated experimentally?

Minozac's CYP2D6 substrate status is not predicted by simple molecular properties like lipophilicity (LogP) or polar surface area (PSA). Instead, studies synthesize analogs (e.g., MW01-5-042HAB) to evaluate enzyme kinetics, revealing that substrate conversion involves indirect effects of molecular volume (MV) and charge distribution . Experimental protocols include:

  • Analog synthesis : Modifying the pyrimidine ring (e.g., methyl substitution) to alter charge and MV.
  • Enzyme kinetics : Measuring KM values via CYP2D6 assays to assess substrate affinity.
  • Multi-parameter analysis : Cross-referencing substrate status with computed properties (e.g., pKa, LogP, MV) to identify trends.

Q. What in vivo models are used to validate Minozac's anti-neuroinflammatory efficacy?

Minozac's efficacy is tested in Alzheimer’s disease (AD) mouse models, such as the Morris water maze, to evaluate synaptic dysfunction and behavioral deficits. Key metrics include:

  • Proinflammatory cytokine levels : Measured in hippocampal tissue via ELISA.
  • Cognitive performance : Spatial learning and memory retention assessed through latency to reach hidden platforms.
  • Dose selection : Typically 2.5 mg/kg, benchmarked against standard therapies like donepezil (0.65 mg/kg) .

Advanced Research Questions

Q. How can researchers resolve contradictions in CYP2D6 substrate conversion data for Minozac analogs?

Discrepancies in substrate conversion (e.g., MW01-5-042HAB vs. other analogs) require:

  • Scaffold-specific analysis : Molecular property thresholds (e.g., MV > 300 ų) may apply only to certain chemical backbones .
  • Multi-omics integration : Correlate metabolomics data with CYP2D6 binding simulations to identify non-linear relationships.
  • Validation via structural biology : X-ray crystallography of CYP2D6-Minozac complexes to map binding pocket interactions .

Q. What experimental design considerations are critical for optimizing Minozac's structural analogs to enhance CNS activity?

Key steps include:

  • C-6 position modifications : Introducing substituents like methoxy groups (e.g., compound 8 ) improves in vitro anti-inflammatory activity.
  • Pharmacokinetic profiling : Assess blood-brain barrier penetrance via logBB calculations and in situ perfusion models.
  • Toxicity screening : Prioritize analogs with IC50 > 10 µM in hepatocyte viability assays to minimize off-target effects .

Q. How should combination therapies involving Minozac be designed to address neurodegenerative disease complexity?

In Batten disease models, Minozac is combined with AAV-mediated gene therapy to target neuroinflammation and enzyme deficiency. Design principles include:

  • Mechanistic synergy : Pair Minozac (anti-inflammatory) with gene therapy (enzyme replacement) to address primary and secondary pathologies.
  • Dose timing : Administer Minozac post-gene therapy to avoid interference with viral vector delivery.
  • Outcome metrics : Motor function tests (e.g., rotarod performance) and survival analysis to quantify therapeutic additivity .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data for Minozac analogs?

  • Tissue-specific metabolism assays : Use brain microsomes (vs. hepatic microsomes) to predict CNS drug stability.
  • Biomarker validation : Link in vitro cytokine suppression (e.g., IL-1β, TNF-α) to in vivo behavioral endpoints.
  • Transcriptomic profiling : RNA-seq of treated brain tissue to identify off-target pathways affecting efficacy .

Methodological Guidance

Q. How should researchers structure publications on Minozac analogs to meet journal standards?

Follow guidelines such as:

  • Data segmentation : Include ≤5 analog syntheses in the main text; others in supplementary materials.
  • Reproducibility : Provide NMR, HPLC, and mass spectrometry data for new compounds.
  • Ethical reporting : Disclose all negative results (e.g., failed substrate conversions) to avoid publication bias .

Q. What statistical approaches are recommended for analyzing contradictory molecular property data in CYP2D6 studies?

  • Multivariate regression : Model KM values as a function of pKa, LogP, and MV to identify dominant variables.
  • Cluster analysis : Group analogs by scaffold to detect property thresholds specific to chemical classes.
  • Bayesian meta-analysis : Integrate data from multiple studies to refine predictive models .

Data Management & Collaboration

Q. How can researchers ensure compliance with FAIR principles when sharing Minozac-related datasets?

  • Metadata annotation : Tag datasets with DOI, experimental conditions, and assay protocols.
  • Co-authorship norms : Offer authorship to contributors providing critical datasets (e.g., CYP2D6 kinetics).
  • Public repositories : Deposit raw data in platforms like Zenodo or Synapse for interoperability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Minozac free base
Reactant of Route 2
Minozac free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.